molecular formula C9H14BNO5S B1434218 (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704069-09-9

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1434218
M. Wt: 259.09 g/mol
InChI Key: QNNARTGXCBIVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a chemical compound with the molecular formula C9H14BNO5S and a molecular weight of 259.09 g/mol. It is used in the field of life sciences .


Molecular Structure Analysis

The molecular structure of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid consists of 9 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom. The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid has a molecular weight of 259.09 g/mol. It has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .

Scientific Research Applications

Formation in Tetraarylpentaborates

The compound (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid plays a role in the formation of new tetraarylpentaborates. In a study, reactions with this compound resulted in the formation of cationic rhodium complexes with tetraarylpentaborates, which have been characterized for their chemical properties (Nishihara, Nara, & Osakada, 2002).

Suzuki Reaction in Arylborinic Acid

This boronic acid is involved in the Suzuki reaction. In one study, 3,5-dimethylphenylmagnesium bromide reacted with triisopropyl borate to yield 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. Conditions for the clean preparation of bis(3,5-dimethylphenyl)borinic acid were established, enabling efficient Suzuki cross-coupling conditions (Winkle & Schaab, 2001).

Multifunctional Compound Structure Study

In another research, derivatives of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid were prepared to study the structure of multifunctional compounds. These compounds were analyzed for their potential in applications such as sensing, protein manipulation, and biological labeling (Zhang et al., 2017).

Role in Boronic Ester Macrocyclic Chemistry

This boronic acid has been utilized in the creation of macrocyclic compounds. A study describes the synthesis of a tetrameric macrocyclic compound derived from this boronic acid, along with its structural analysis. Such compounds have potential applications in various fields including organometallic chemistry (Fárfan et al., 1999).

Catalytic Applications

The catalytic properties of boronic acids, including (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, have been studied. Boronic acids can activate hydroxy functional groups to promote transformations into useful products under mild conditions. This has implications in various organic reactions, including the formation of amides and cycloadditions (Hall, 2019).

Fluorescent Chemosensor Development

Boronic acids, including this specific compound, have been investigated for their role in the development of fluorescent chemosensors. These chemosensors can detect various substances, ranging from carbohydrates to bioactive substances, playing a crucial role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety And Hazards

The safety data sheet for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid indicates that it is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

[4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNARTGXCBIVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

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